

2-bromo-1H-indole-3-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-bromo-1H-indole-3-carbaldehyde

Cat. No.: B174668

[Get Quote](#)

Technical Guide: 2-bromo-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-bromo-1H-indole-3-carbaldehyde**, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document covers its fundamental properties, synthesis, reactivity, and its role as a precursor to bioactive molecules.

Core Compound Data

The fundamental physicochemical properties of **2-bromo-1H-indole-3-carbaldehyde** are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

Property	Value
CAS Number	119910-45-1
Molecular Formula	C ₉ H ₆ BrNO
Molecular Weight	224.06 g/mol
Appearance	Solid
Purity	Typically >95%

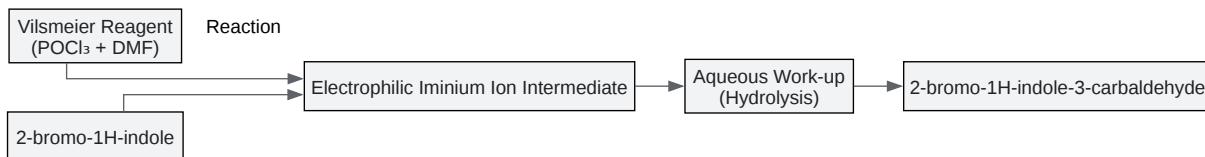
Synthesis of 2-bromo-1H-indole-3-carbaldehyde

The primary method for the synthesis of **2-bromo-1H-indole-3-carbaldehyde** is the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 2-bromoindole.

Experimental Protocol: Vilsmeier-Haack Formylation

A detailed protocol for the synthesis of indole-3-carboxaldehyde derivatives via the Vilsmeier-Haack reaction is outlined below. This can be adapted for the synthesis of the 2-bromo derivative from 2-bromoindole.

Materials:


- 2-bromoindole
- Anhydrous dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Saturated sodium carbonate solution
- Ice

Procedure:

- Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and a dropping funnel, cool anhydrous DMF in an ice-salt bath. Slowly add phosphorus oxychloride

dropwise to the stirred DMF, maintaining a low temperature.

- Reaction with 2-bromoindole: Prepare a solution of 2-bromoindole in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent.
- Reaction Completion: After the addition is complete, heat the reaction mixture, for instance, in a boiling water bath, for approximately one hour.
- Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium carbonate with vigorous stirring until the product precipitates.
- Isolation and Purification: Collect the solid precipitate by filtration. Wash the product with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

[Click to download full resolution via product page](#)

Vilsmeier-Haack Synthesis Workflow.

Chemical Reactivity and Synthetic Applications

2-bromo-1H-indole-3-carbaldehyde is a valuable intermediate due to its two reactive sites: the aldehyde group and the bromine atom. This allows for a variety of subsequent chemical transformations.

Condensation Reactions

The aldehyde functional group readily undergoes condensation reactions with nucleophiles such as amines, hydrazines, and semicarbazides to form imines (Schiff bases), hydrazones,

and semicarbazones, respectively. These derivatives are often investigated for their biological activities.

Example Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative

The following protocol describes the synthesis of a thiosemicarbazone from a brominated indole-3-carbaldehyde, which is a common reaction for this class of compounds[1].

Materials:

- 5-bromo-1H-indole-3-carbaldehyde
- Thiosemicarbazide
- Ethanol

Procedure:

- Dissolve equimolar amounts of 5-bromo-1H-indole-3-carbaldehyde and thiosemicarbazide in ethanol.
- Heat the reaction mixture under reflux for one hour.
- Remove the solvent under reduced pressure.
- Recrystallize the resulting solid product from ethanol to yield the pure thiosemicarbazone derivative[1].

Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions, which allow for the rapid construction of complex molecular scaffolds in a single step. For instance, it can be used in the synthesis of pyrimido[4,5-b]indoles, a class of compounds with known biological activities[2][3].

Example Experimental Protocol: Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles

A study by Li et al. (2023) outlines a four-component synthesis using indole-3-carboxaldehydes. While the specific use of the 2-bromo derivative is not detailed, the general procedure can be adapted. The reaction involves an indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium iodide as the nitrogen source[2]. The use of 5-bromo-1H-indole-3-carbaldehyde in this reaction yielded the corresponding product in 71% yield[2].

Biological Significance and Therapeutic Potential

Derivatives of indole-3-carbaldehyde are known to exhibit a wide range of biological activities, making **2-bromo-1H-indole-3-carbaldehyde** a key starting material for the development of new therapeutic agents.

Anticancer Activity

Many indole derivatives, including those synthesized from substituted indole-3-carbaldehydes, have been investigated for their anticancer properties[4][5][6]. The mechanism of action often involves the inhibition of key cellular processes in cancer cells.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

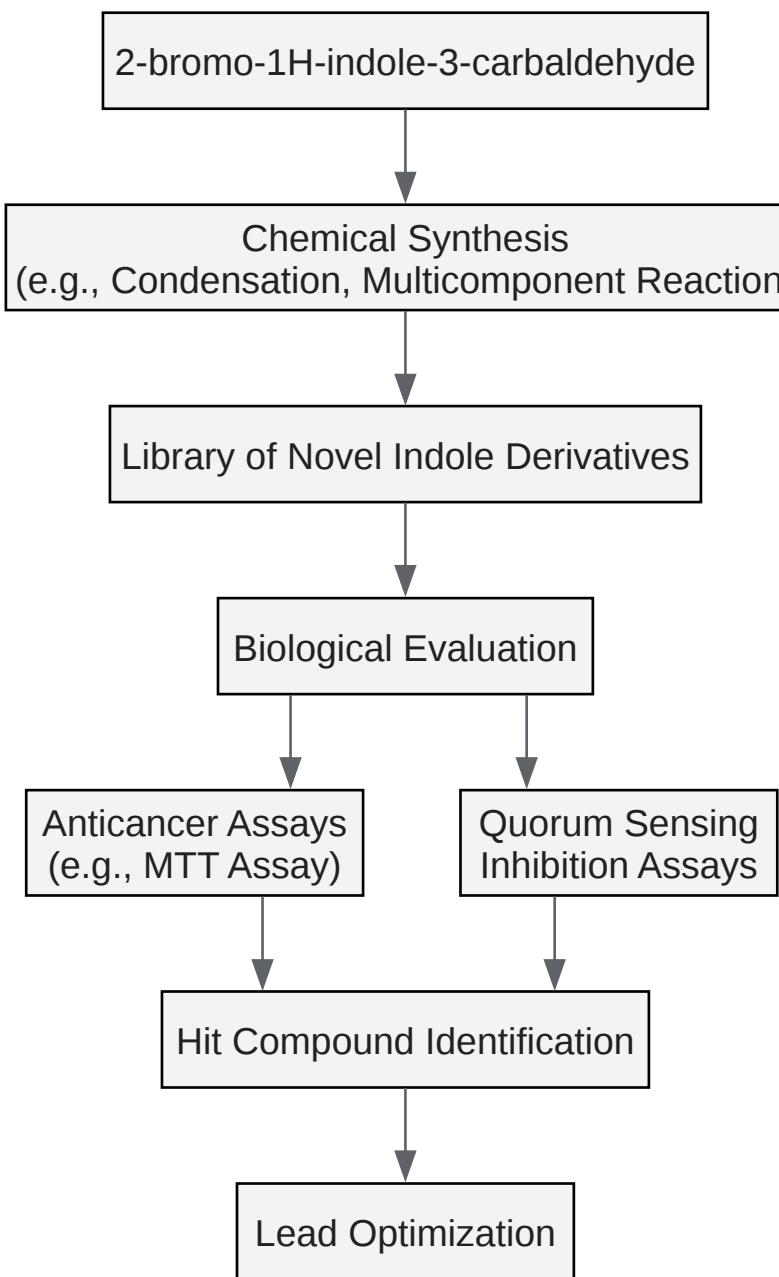
A common method to assess the cytotoxic effects of new compounds on cancer cell lines is the MTT assay.

Procedure:

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quorum Sensing Inhibition

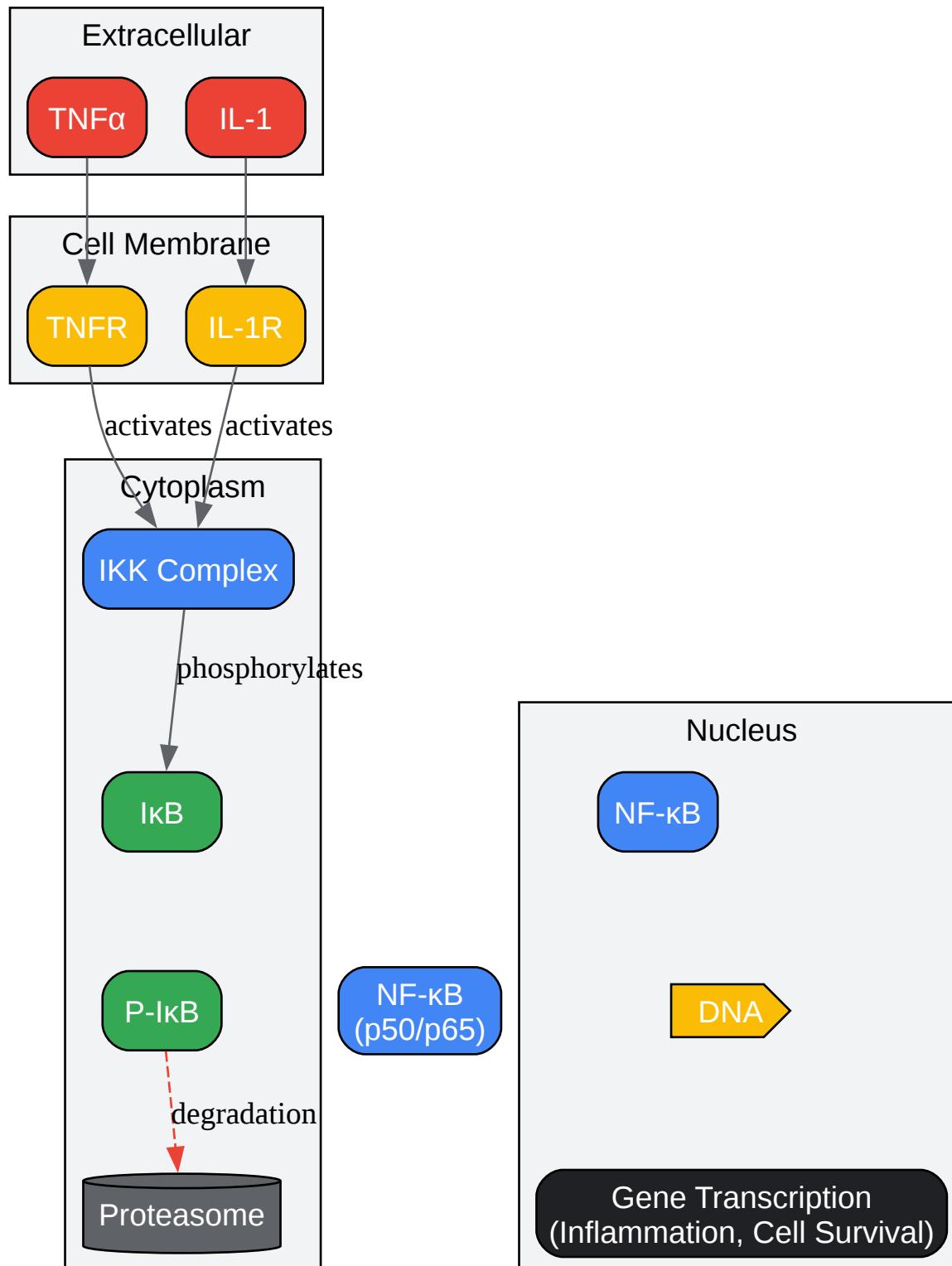

Indole and its derivatives have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation[7][8]. The bromination of indole carboxaldehydes has been found to enhance their quorum sensing inhibitory properties.

Experimental Protocol: Quorum Sensing Inhibition Assay

A common method to screen for QS inhibitors utilizes reporter strains of bacteria, such as *Chromobacterium violaceum* or *Pseudomonas aeruginosa*, which produce a pigment or a fluorescent protein under the control of a QS system.

Procedure:

- Bacterial Culture: Grow the reporter strain in a suitable liquid medium.
- Compound Addition: Add different concentrations of the test compounds to the bacterial culture.
- Incubation: Incubate the cultures under appropriate conditions to allow for bacterial growth and QS-regulated gene expression.
- Quantification: Measure the inhibition of the QS-regulated phenotype (e.g., violacein pigment production in *C. violaceum* or fluorescence in a GFP-based reporter strain).
- Data Analysis: Determine the concentration of the compound that causes a significant reduction in the QS-regulated output.


[Click to download full resolution via product page](#)

General workflow for the synthesis and evaluation of bioactive compounds.

Signaling Pathway Modulation

The biological effects of many bioactive compounds, including indole derivatives, are often mediated through the modulation of specific cellular signaling pathways. The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator

of the inflammatory response and cell survival and is a common target for anticancer and anti-inflammatory drugs[9][10][11][12].

[Click to download full resolution via product page](#)

Canonical NF-κB Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug-Resistant Biofilm, Quorum Sensing, Quorum Quenching, and Antibacterial Activities of Indole Derivatives as Potential Eradication Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF- κ B Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-bromo-1H-indole-3-carbaldehyde CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174668#2-bromo-1h-indole-3-carbaldehyde-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com